![molecular formula C20H22N4O2 B7050231 [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7050231.png)
[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, pyrrole, and oxadiazole rings, which contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
Preparation Methods
The synthesis of [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common synthetic routes include:
Step 1: Synthesis of the pyrrole ring via Paal-Knorr synthesis.
Step 2: Formation of the azepane ring through cyclization reactions.
Step 3: Construction of the oxadiazole ring using cyclization of hydrazides with carboxylic acids.
Step 4: Coupling of the rings through nucleophilic substitution or condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azepane or oxadiazole rings, often using reagents like alkyl halides or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecular structures.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to ensure desired product formation.
Scientific Research Applications
[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular responses, contributing to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone stands out due to its unique combination of ring systems. Similar compounds include:
2,2′-Bipyridyl: Known for its use as a ligand in coordination chemistry.
4-Acetyl-2-chloropyridine: Utilized in organic synthesis for its reactive acetyl and chloro groups.
7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: Explored for its potential pharmacological applications.
Properties
IUPAC Name |
[2-(1-methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-12-5-7-17(23)18-6-3-2-4-13-24(18)20(25)16-10-8-15(9-11-16)19-21-14-26-22-19/h5,7-12,14,18H,2-4,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKRRFELPDPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCCN2C(=O)C3=CC=C(C=C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
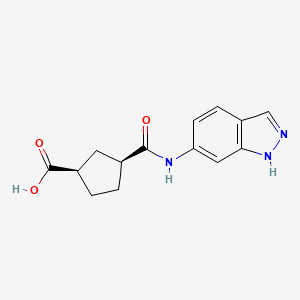
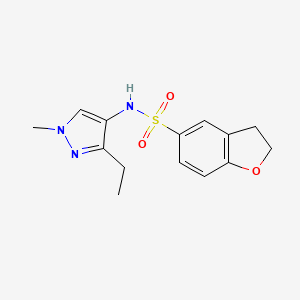
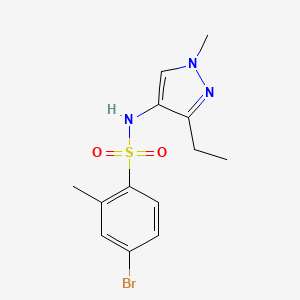
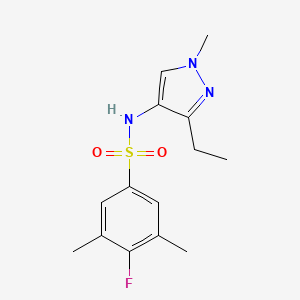
![2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7050178.png)
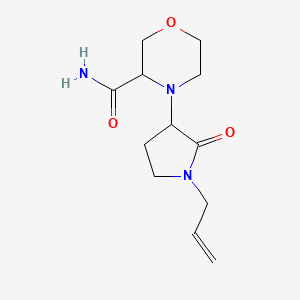
![2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine](/img/structure/B7050189.png)
![Ethyl 1-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050195.png)
![Ethyl 1-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050199.png)
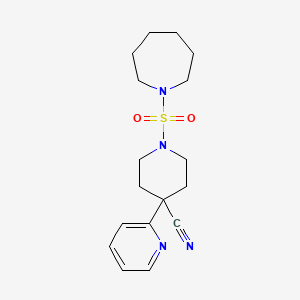
![N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide](/img/structure/B7050211.png)
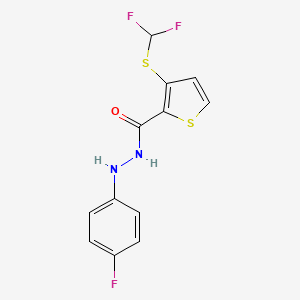
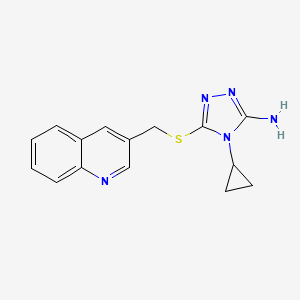
![(5S,7R)-10,10-dimethyl-4-[(1-phenyltetrazol-5-yl)methyl]-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7050251.png)
